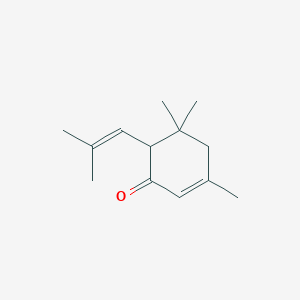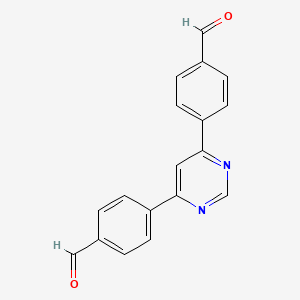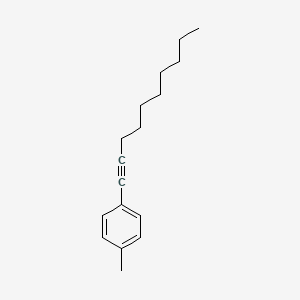
2-Cyclohexen-1-one, 3,5,5-trimethyl-6-(2-methyl-1-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 3,5,5-trimethyl-6-(2-methyl-1-propenyl)-, also known as isophorone, is an organic compound with the molecular formula C₉H₁₄O. It is a colorless to yellowish liquid with a characteristic camphor-like odor. This compound is widely used in various industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Isophorone is typically synthesized through the aldol condensation of acetone. The reaction involves the self-condensation of three molecules of acetone in the presence of a basic catalyst, such as sodium hydroxide, followed by dehydration to form isophorone .
Industrial Production Methods: In industrial settings, isophorone is produced by the catalytic condensation of acetone at elevated temperatures and pressures. The reaction is carried out in a continuous process, where acetone is fed into a reactor containing a basic catalyst. The reaction mixture is then distilled to separate isophorone from unreacted acetone and by-products .
Types of Reactions:
Reduction: Reduction of isophorone can yield 3,5,5-trimethyl-2-cyclohexen-1-ol.
Substitution: Isophorone can participate in substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products:
Oxidation: 4,4,6-trimethyl-1,2-cyclohexanedione.
Reduction: 3,5,5-trimethyl-2-cyclohexen-1-ol.
Substitution: Halogenated isophorone derivatives.
科学的研究の応用
Isophorone has a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of isophorone involves its interaction with various molecular targets and pathways. In biological systems, isophorone can undergo metabolic transformations to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression .
類似化合物との比較
Isophorone is unique due to its specific structure and chemical properties. Similar compounds include:
Cyclohexenone: Another cyclic ketone with similar reactivity but different structural features.
3,5,5-Trimethyl-2-cyclohexen-1-ol: A reduction product of isophorone with distinct chemical properties.
4,4,6-Trimethyl-1,2-cyclohexanedione: An oxidation product of isophorone with unique applications.
Isophorone stands out due to its versatility in various chemical reactions and its wide range of applications in different fields.
特性
CAS番号 |
188621-18-3 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
3,5,5-trimethyl-6-(2-methylprop-1-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-9(2)6-11-12(14)7-10(3)8-13(11,4)5/h6-7,11H,8H2,1-5H3 |
InChIキー |
HSZOGYBQUPYKFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(C(C1)(C)C)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole](/img/structure/B12576852.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)

![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)

![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)

![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)

![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)
